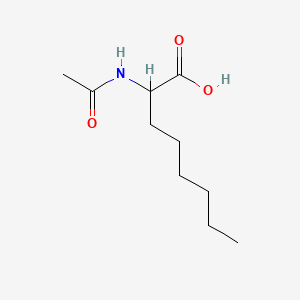
N-Acetylaminooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylaminooctanoic acid belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. N-Acetylaminooctanoic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). N-Acetylaminooctanoic acid has been primarily detected in urine.
N-Acetylaminooctanoic acid is a N-acyl-amino acid.
Scientific Research Applications
1. Psychiatric Disorder Treatments
- NAC has emerged as a useful agent in treating psychiatric disorders due to its modulating effects on glutamatergic, neurotropic, and inflammatory pathways. It shows promise in addiction, compulsive disorders, schizophrenia, and bipolar disorder treatments (Dean, Giorlando, & Berk, 2011).
2. Reproductive Toxicity Mitigation
- NAC can mitigate reproductive toxicity induced by environmental toxins like perfluorooctanoic acid in male rats, suggesting its potential in counteracting reproductive health issues related to environmental exposures (Owumi, Akomolafe, Imosemi, Odunola, & Oyelere, 2021).
3. Neurodegenerative Disease Management
- NAC's role as a glutathione precursor with antioxidant and anti-inflammatory properties makes it a candidate for treating neurodegenerative diseases like Parkinson's and Alzheimer's (Tardiolo, Bramanti, & Mazzon, 2018).
4. Biotechnological Applications
- Synthetic modifications of N-acetylated amino acids, such as N-acetyl-D-mannosamine, have applications in biochemical engineering, potentially altering cell surface sialoglycans for therapeutic and diagnostic applications (Keppler, Horstkorte, Pawlita, Schmidt, & Reutter, 2001).
5. Antioxidant and Anti-Inflammatory Effects
- NAC's ability to interact with free radicals and restore reduced glutathione levels suggests its potential in protecting against oxidative stress caused by environmental factors such as pesticides (Elbini Dhouib, Jallouli, Annabi, Gharbi, Elfazaa, & Lasram, 2016).
properties
CAS RN |
5440-37-9 |
|---|---|
Product Name |
N-Acetylaminooctanoic acid |
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-acetamidooctanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-3-4-5-6-7-9(10(13)14)11-8(2)12/h9H,3-7H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
JJGNMSOJTSABGA-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C(=O)O)NC(=O)C |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)C |
Other CAS RN |
5440-37-9 |
sequence |
X |
synonyms |
2-(acetylamino)octanoic acid N-acetyl-2-aminooctanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




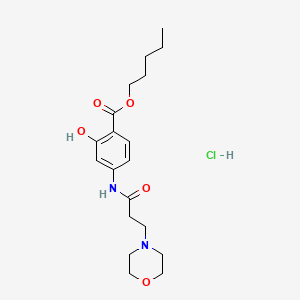
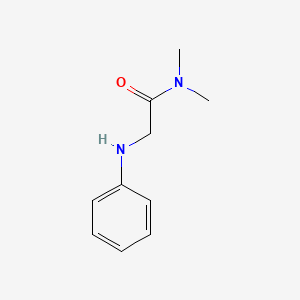
![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1266334.png)

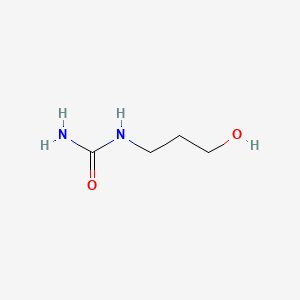
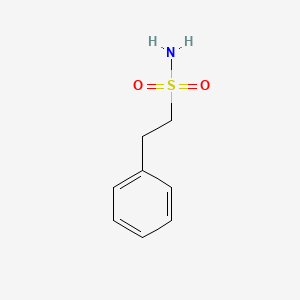


![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)



